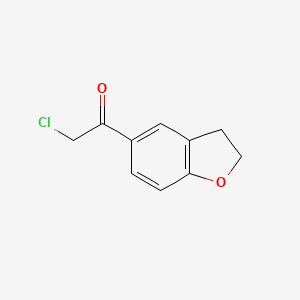

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

Vue d'ensemble

Description

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an organic chemical compound with the CAS Number: 64089-34-5 . It has a molecular weight of 196.63 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves a reaction in dichloromethane at temperatures between -5 and 25℃ for approximately 8.17 hours . The reactants include chloroacetyl chloride and 2,3-dihydrobenzofuran, with aluminium chloride as a catalyst . After the reaction, the mixture is added to water, and the organic layer is separated. The solvent is then distilled off, and the residue is dissolved in methanol .Molecular Structure Analysis

The molecular formula of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is C10H9ClO2 . The InChI Key is HQFACNABSBZAFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Antimicrobial Activity

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone derivatives have been investigated for their potential as antimicrobial agents. Studies have shown that these compounds exhibit binding affinity against pathogens like fungi, bacteria, and viruses. Molecular docking and dynamics studies suggest that certain derivatives can effectively inhibit the growth of these microorganisms, making them promising candidates for developing new antimicrobial drugs .

Antiviral Properties

The antiviral properties of 2,3-dihydrobenzofuran derivatives are notable, particularly against the hepatitis C virus. The ability of these compounds to interfere with viral replication makes them valuable for therapeutic drug development. Researchers are encouraged to synthesize and evaluate the biological activity of these derivatives further .

Anticancer Potential

Benzofuran derivatives, including 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, have shown significant anticancer activities. Some substituted benzofurans have demonstrated dramatic effects in inhibiting the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This highlights their potential as compounds for targeted therapy with minimal side effects .

Blood-Brain Barrier Penetration

The structure of 2,3-dihydrobenzofuran derivatives has been proposed to facilitate penetration through the blood-brain barrier. This characteristic is crucial for developing drugs that target central nervous system disorders, as it allows the compound to reach the brain and exert its therapeutic effects .

Drug Design and Synthesis

The benzofuran core is a versatile structural unit in medicinal chemistry. It serves as a scaffold for the design and synthesis of biologically active molecules. The unique physicochemical properties of benzofuran derivatives make them suitable for constructing complex molecular architectures, which are essential in drug discovery and development .

ADMET Profile Analysis

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2,3-dihydrobenzofuran derivatives have been studied to assess their drug-likeness. These compounds have been found not to violate the “Lipinski’s Rule of Five,” indicating favorable pharmacokinetic profiles that are conducive to further drug development .

Natural Product Sources and Bioactivity

Benzofuran compounds are ubiquitous in nature and are found in various higher plants. Their natural occurrence and strong biological activities, such as antioxidative and antibacterial properties, make them valuable as potential natural drug lead compounds. The exploration of natural sources can lead to the discovery of novel benzofuran derivatives with diverse pharmacological activities .

Chemical Entresol for Compound Libraries

2,3-Dihydrobenzofuran derivatives are used as chemical entresols to design small compound libraries. These libraries are crucial for high-throughput screening in drug discovery, allowing researchers to identify active compounds quickly and efficiently .

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFACNABSBZAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424699 | |

| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | |

CAS RN |

64089-34-5 | |

| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

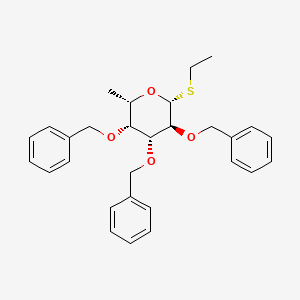

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)